Welcome to the BenchChem Online Store!
molecular formula C7H9N<br>C6H5NH(CH3)<br>C7H9N B092194 N-methylaniline CAS No. 100-61-8

N-methylaniline

Cat. No. B092194
M. Wt: 107.15 g/mol
InChI Key: AFBPFSWMIHJQDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09102585B2

Procedure details

The present inventors have found that TMAH is relatively stable in the presence of aniline and water, particularly at a water to TMAH mole ratio of about 4:1 and that TMAH decomposition occurs when this ratio is reduced to 3.5:1 or less, with concomitant formation of a proportional amount of N-methyl aniline which results from the decomposition of TMAH in the presence of aniline, as shown in Table 4 below. The TMAH decomposition can be decreased by reducing the hold period. As shown in the working examples, the stability of TMAH in the presence of aniline was evaluated by stage-wise distillation of water from a mixture of aqueous TMAH (35% w/w) in aniline to obtain a water to TMAH molar ratio of about 4:1, then about 3.5:1 and then about 3:1, successively at 75° C. under 55 mm Hg pressure (similar to the process conditions mentioned in the first TMAH concentration step of Example 13 of the '111 patent as well as Example 1 of the '538 patent) and subsequently maintaining the reaction mass under atmospheric pressure for a hold period of 4 hours
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][N+:2]([CH3:5])([CH3:4])[CH3:3].[OH-:6].[NH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>O>[CH3:1][NH:2][C:5]1[CH:12]=[CH:13][CH:8]=[CH:9][CH:10]=1.[CH3:1][N+:2]([CH3:5])([CH3:4])[CH3:3].[OH-:6].[NH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:0.1,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[N+](C)(C)C.[OH-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[N+](C)(C)C.[OH-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[N+](C)(C)C.[OH-]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CNC1=CC=CC=C1
Name
Type
product
Smiles
C[N+](C)(C)C.[OH-]
Name
Type
product
Smiles
NC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09102585B2

Procedure details

The present inventors have found that TMAH is relatively stable in the presence of aniline and water, particularly at a water to TMAH mole ratio of about 4:1 and that TMAH decomposition occurs when this ratio is reduced to 3.5:1 or less, with concomitant formation of a proportional amount of N-methyl aniline which results from the decomposition of TMAH in the presence of aniline, as shown in Table 4 below. The TMAH decomposition can be decreased by reducing the hold period. As shown in the working examples, the stability of TMAH in the presence of aniline was evaluated by stage-wise distillation of water from a mixture of aqueous TMAH (35% w/w) in aniline to obtain a water to TMAH molar ratio of about 4:1, then about 3.5:1 and then about 3:1, successively at 75° C. under 55 mm Hg pressure (similar to the process conditions mentioned in the first TMAH concentration step of Example 13 of the '111 patent as well as Example 1 of the '538 patent) and subsequently maintaining the reaction mass under atmospheric pressure for a hold period of 4 hours
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][N+:2]([CH3:5])([CH3:4])[CH3:3].[OH-:6].[NH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>O>[CH3:1][NH:2][C:5]1[CH:12]=[CH:13][CH:8]=[CH:9][CH:10]=1.[CH3:1][N+:2]([CH3:5])([CH3:4])[CH3:3].[OH-:6].[NH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:0.1,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[N+](C)(C)C.[OH-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[N+](C)(C)C.[OH-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[N+](C)(C)C.[OH-]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CNC1=CC=CC=C1
Name
Type
product
Smiles
C[N+](C)(C)C.[OH-]
Name
Type
product
Smiles
NC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.